1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea
Overview
Description
The compound “1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(2,4-dichlorobenzoyl)-1H-benzimidazole”, are members of the class of benzamides obtained by the formal condensation of 1H-benzimidazole and 2,4-dichlorobenzoic acid .
Scientific Research Applications
Chemical Synthesis and Electropolymerization : One study explores the oxidative coupling of 1-(2,6-dichlorobenzoyl)pyrroles with alkyl acrylates by palladium(II) acetate, which results in α-alkenyl-substituted pyrroles (Itahara, Kawasaki, & Ouseto, 1984)(Itahara, Kawasaki, & Ouseto, 1984). Another study involves the synthesis and electrochemical characterization of novel polymers containing pyrrole derivatives (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996)(Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Material Science and Polymer Chemistry : Research has been conducted on the synthesis and properties of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units (Zhang & Tieke, 2008)(Zhang & Tieke, 2008). Additionally, there's a study on new photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units (Beyerlein & Tieke, 2000)(Beyerlein & Tieke, 2000).
Structural and Molecular Analysis : A study discusses the ab initio crystal structure determination of chain functionalized pyrroles, which are important for their potential as antitumoral agents (Silva, López-Tosco, Tejedor, García-Tellado, & González-Platas, 2012)(Silva, López-Tosco, Tejedor, García-Tellado, & González-Platas, 2012).
Antimicrobial Applications : Research on 1,5-Diphenylpyrrole derivatives as antimycobacterial agents highlights the influence of lipophilic substituents on antimycobacterial activity (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008)(Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Properties
IUPAC Name |
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-7-14(15(20)9-12)17(24)11-8-16(21-10-11)23-18(25)22-13-4-2-1-3-5-13/h1-10,21H,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHMPLNECSXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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